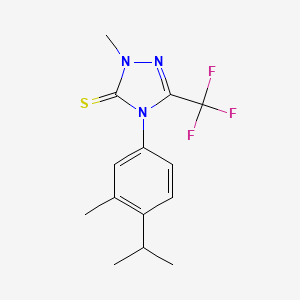

4-(4-isopropyl-3-methylphenyl)-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyl-4-(3-methyl-4-propan-2-ylphenyl)-5-(trifluoromethyl)-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3S/c1-8(2)11-6-5-10(7-9(11)3)20-12(14(15,16)17)18-19(4)13(20)21/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPXZSNVGBGATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NN(C2=S)C)C(F)(F)F)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(4-isopropyl-3-methylphenyl)-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole-thione class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance, it demonstrated an IC50 value of approximately 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Potential

Triazole-thiones are also recognized for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| A549 | 8.0 | Caspase activation |

| MCF-7 | 10.5 | Apoptosis induction |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a dose of 20 mg/kg . This suggests its potential application in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated the antimicrobial effects of various triazole derivatives, including the compound in focus. The results highlighted its effectiveness against resistant strains of bacteria, supporting its potential use as an antimicrobial agent . -

Anticancer Research

In a comparative study on various triazole-thione derivatives, this compound showed superior activity against tumor cells compared to standard chemotherapy agents like doxorubicin. The study utilized flow cytometry to analyze apoptosis markers and confirmed that the compound effectively triggers cell death pathways . -

Inflammation Model

An experimental model involving induced inflammation in rats showed that treatment with the compound significantly alleviated symptoms compared to control groups. Histological analysis revealed reduced tissue damage and inflammation markers .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Immune Response: By affecting cytokine production, it can modulate inflammatory responses.

- Induction of Apoptosis: The activation of caspase pathways leads to programmed cell death in cancer cells.

Aplicaciones Científicas De Investigación

Structure and Composition

- IUPAC Name : 4-(4-isopropyl-3-methylphenyl)-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Molecular Formula : C15H16F3N3S

- Molecular Weight : 341.37 g/mol

Physical Properties

The compound exhibits unique physical properties attributed to the trifluoromethyl group, which enhances lipophilicity and alters solubility profiles. This feature is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted that various synthesized triazoles showed promising antibacterial and antifungal activities. Specifically, compounds similar to this compound were tested against a range of pathogens with varying degrees of success .

Case Study: Antimicrobial Screening

A systematic screening of triazole derivatives revealed that certain modifications in the structure led to enhanced activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The incorporation of trifluoromethyl groups was particularly effective in increasing potency .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been a focus of research. Studies indicate that modifications to the triazole ring can lead to selective cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) cells .

Case Study: Cytotoxicity Assays

In vitro studies conducted on synthesized triazoles demonstrated that compounds with specific substitutions exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve apoptosis induction and disruption of cellular signaling pathways .

Agricultural Applications

Triazole compounds are also recognized for their fungicidal properties. Research indicates that derivatives can effectively control fungal diseases in crops, making them valuable in agricultural settings. The trifluoromethyl group enhances the efficacy of these compounds against resistant fungal strains.

Case Study: Fungicidal Efficacy

Field trials have shown that triazole-based fungicides significantly reduce disease incidence in crops such as wheat and barley. Their mode of action typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .

Conventional Methods

Traditional synthetic routes involve the reaction of isothiocyanates with hydrazines or thiosemicarbazides under controlled conditions. This method allows for the introduction of various substituents on the triazole ring.

Green Chemistry Approaches

Recent advancements have focused on eco-friendly synthesis techniques using microwave irradiation or solvent-free conditions to enhance yield and reduce environmental impact .

Q & A

Q. What synthetic routes are commonly employed for synthesizing this triazole-3-thione derivative?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous triazole-3-thiones are prepared by reacting substituted thiosemicarbazides with ketones or aldehydes under acidic conditions, followed by purification via recrystallization . Key steps include optimizing reaction time, solvent selection (e.g., ethanol or aqueous KOH), and temperature control (reflux conditions) to improve yields .

Q. Which spectroscopic techniques are essential for structural characterization?

Critical methods include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. Theoretical DFT calculations (B3LYP/6-311G(d,p)) can predict chemical shifts, with deviations <0.3 ppm indicating accurate assignments .

- IR Spectroscopy : Identifies thione (C=S) stretching vibrations (~1200–1250 cm⁻¹) and NH/CH modes. Experimental IR data should align with DFT-simulated spectra .

- X-ray crystallography (if applicable): Resolves molecular conformation and hydrogen-bonding networks .

Q. What pharmacological activities are associated with triazole-3-thione derivatives?

Triazole-3-thiones exhibit antimicrobial, anticancer, and antitubercular activities. For example, substituents like trifluoromethyl and isopropyl groups enhance lipophilicity and target binding, as seen in analogs with IC₅₀ values <10 µM against Mycobacterium tuberculosis . Structure-activity relationship (SAR) studies emphasize the role of electron-withdrawing groups (e.g., CF₃) in boosting bioactivity .

Advanced Research Questions

Q. How can computational methods enhance understanding of electronic properties?

- DFT Calculations : Predict molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces. For example, HOMO-LUMO gaps <4 eV suggest high reactivity, while torsional angle scans (e.g., 180° to +180°) reveal conformational flexibility .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina. Docking scores correlate with experimental IC₅₀ values .

Q. How can discrepancies between experimental and theoretical spectral data be resolved?

Discrepancies in NMR/IR data often arise from solvent effects or approximations in DFT models. Strategies include:

- Using polarizable continuum models (PCM) to account for solvent interactions .

- Iteratively refining computational parameters (e.g., basis sets) to match experimental peaks .

Q. What strategies optimize synthetic yields for complex derivatives?

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% .

- Purification : Gradient recrystallization (ethanol/water) removes byproducts like unreacted thiosemicarbazides .

Q. How can biological activity mechanisms be validated experimentally?

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HepG2 for anticancer activity) with EC₅₀ values compared to reference drugs .

Q. How can stability under varying conditions (pH, temperature) be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.